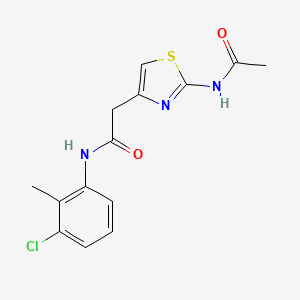
N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide, also known as CMT, is a synthetic compound that has been widely used in scientific research due to its unique properties. CMT is an inhibitor of cyclooxygenase-2 (COX-2) and is known to have a wide range of biologically active effects. The compound is also used in laboratory experiments to study the effects of COX-2 inhibition on various biological processes.
Mecanismo De Acción
N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide works by binding to the active site of COX-2 and preventing the enzyme from producing prostaglandins. The inhibition of COX-2 activity has been shown to have a variety of biological effects, including the inhibition of inflammation, pain, and cancer cell growth.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation, pain, and other physiological processes. In addition, N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has been shown to inhibit the growth of cancer cells in laboratory studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide in laboratory experiments has several advantages. N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a relatively stable compound that is easy to synthesize and purify. In addition, the compound is relatively non-toxic and can be used in a variety of biological systems. The main limitation of N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is that it is not a very specific inhibitor of COX-2 and can inhibit other enzymes as well.
Direcciones Futuras
Future research on N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide could focus on developing more specific inhibitors of COX-2 that could be used to study the effects of COX-2 inhibition on various biological processes. In addition, further research could be conducted to investigate the potential therapeutic applications of N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide, such as the treatment of inflammation, pain, and cancer. Finally, further research could be conducted to investigate the effects of N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide on other enzymes and biological processes.
Métodos De Síntesis
N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide can be synthesized by a variety of methods, including the condensation of 3-chloro-2-methylphenol and 2-acetamido-1,3-thiazol-4-ylacetic acid. The reaction is typically carried out in aqueous solution at a temperature of 80-90°C for several hours. The reaction products are then purified by column chromatography and recrystallized from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has been widely used in scientific research due to its ability to inhibit COX-2, an enzyme involved in the production of prostaglandins. The compound has been used in a variety of studies to investigate the effects of COX-2 inhibition on various biological processes, including inflammation, pain, and cancer. In addition, N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has been used to study the effects of other drugs on COX-2 activity.
Propiedades
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-8-11(15)4-3-5-12(8)18-13(20)6-10-7-21-14(17-10)16-9(2)19/h3-5,7H,6H2,1-2H3,(H,18,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSGJYFUOBSWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562816.png)
![1-(2-methoxyphenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562824.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562826.png)
![4-butoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide](/img/structure/B6562839.png)
![N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6562842.png)
![N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-fluorobenzamide](/img/structure/B6562846.png)
![N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B6562847.png)
![N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2,2-diphenylacetamide](/img/structure/B6562855.png)
![N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-methylbenzamide](/img/structure/B6562861.png)
![N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-(ethylsulfanyl)benzamide](/img/structure/B6562875.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6562896.png)
![N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide](/img/structure/B6562899.png)
![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide](/img/structure/B6562903.png)
![8-[5-chloro-2-(prop-2-en-1-yloxy)phenyl]-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6562905.png)